glycoprotein E2, Hepatitis C virus

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Hepatitis C virus (HCV) is a major public health concern worldwide, affecting an estimated 71 million people globally. Glycoprotein E2, a viral envelope protein, plays a crucial role in HCV infection. The glycoprotein E2 is a potential target for developing antiviral therapies.

Mecanismo De Acción

Glycoprotein E2 binds to the host cell receptor CD81, which is present on the surface of hepatocytes. This interaction triggers a conformational change in the glycoprotein E2, which exposes a conserved region known as the CD81 binding loop. This loop interacts with the CD81 receptor, leading to viral entry into the host cell.

Biochemical and Physiological Effects

Glycoprotein E2 has been shown to induce neutralizing antibodies, which can prevent viral infection. It can also induce a cellular immune response, leading to the clearance of the virus. Glycoprotein E2 has been shown to modulate the host immune response, leading to the suppression of the host antiviral response.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using glycoprotein E2 in lab experiments are that it is a well-characterized protein, and its synthesis method is well-established. The limitations are that its function is complex, and its interaction with host cell receptors is not fully understood.

Direcciones Futuras

For research on glycoprotein E2 include the development of novel antiviral therapies targeting glycoprotein E2. The glycoprotein E2 can also be used as a vaccine candidate to induce neutralizing antibodies against glycoprotein E2, Hepatitis C virus. The interactions of glycoprotein E2 with host cell receptors can be further studied to understand the mechanism of viral entry into host cells. The glycoprotein E2 can also be used as a tool to study the host immune response to glycoprotein E2, Hepatitis C virus infection.

Conclusion

In conclusion, glycoprotein E2 plays a crucial role in glycoprotein E2, Hepatitis C virus infection and is a potential target for developing antiviral therapies. Its interaction with host cell receptors is complex, and its function is not fully understood. Future research on glycoprotein E2 can lead to the development of novel antiviral therapies and a better understanding of the mechanism of viral entry into host cells.

Métodos De Síntesis

Glycoprotein E2 is synthesized in vitro using recombinant DNA technology. The gene encoding the glycoprotein E2 is cloned into a suitable expression vector and then transformed into a host cell. The host cell is then grown in a culture medium under specific conditions to induce the expression of the glycoprotein E2. The expressed glycoprotein E2 is then purified using various chromatographic techniques.

Aplicaciones Científicas De Investigación

Glycoprotein E2 has been extensively studied for its role in glycoprotein E2, Hepatitis C virus infection. It is a potential target for developing antiviral therapies. The glycoprotein E2 is involved in the binding of the virus to host cells, and hence its inhibition can prevent viral entry into the host cells. Glycoprotein E2 can also induce neutralizing antibodies, which can prevent viral infection.

Propiedades

Número CAS |

157184-61-7 |

|---|---|

Nombre del producto |

glycoprotein E2, Hepatitis C virus |

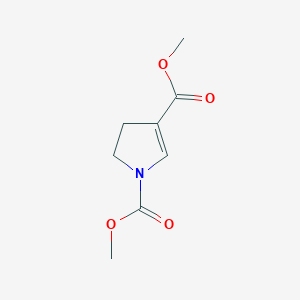

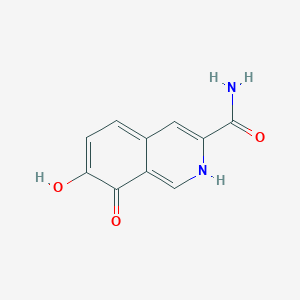

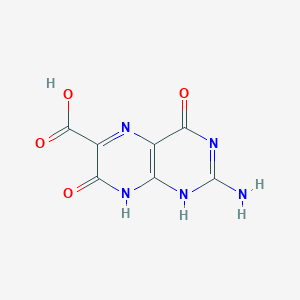

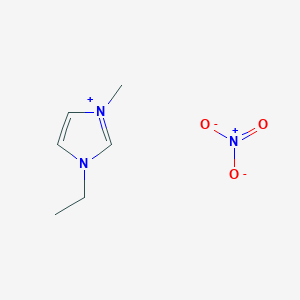

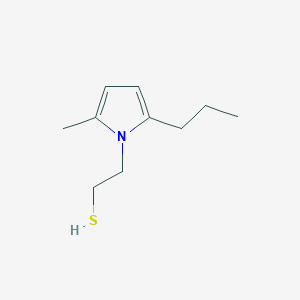

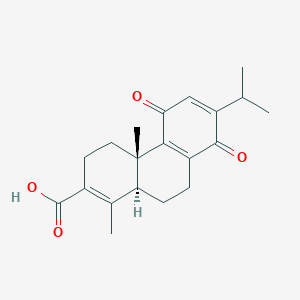

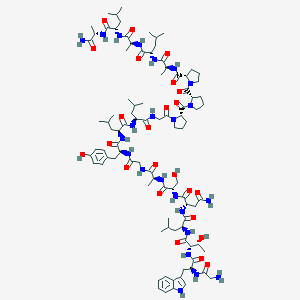

Fórmula molecular |

C196H311N57O57S |

Peso molecular |

4410 g/mol |

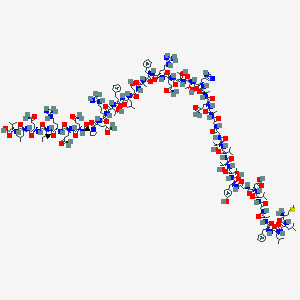

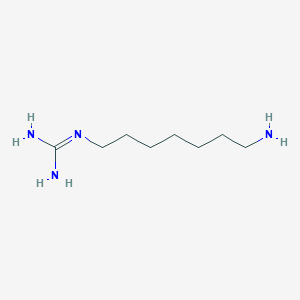

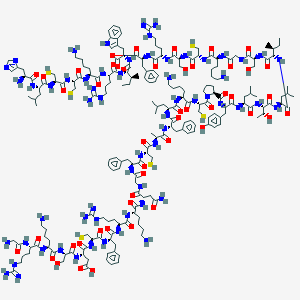

Nombre IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C196H311N57O57S/c1-28-98(16)151(186(302)230-123(60-66-141(202)266)170(286)235-128(77-94(8)9)177(293)245-150(97(14)15)193(309)310)246-171(287)118(50-40-71-213-196(208)209)226-167(283)120(57-63-138(199)263)227-168(284)121(58-64-139(200)264)228-182(298)136-51-41-72-253(136)192(308)124(61-67-142(203)267)232-165(281)117(49-39-70-212-195(206)207)229-187(303)153(104(22)256)247-179(295)132(80-111-46-36-31-37-47-111)240-176(292)127(76-93(6)7)237-181(297)135(89-254)242-161(277)102(20)222-173(289)130(78-109-42-32-29-33-43-109)238-166(282)116(48-38-69-211-194(204)205)225-169(285)122(59-65-140(201)265)231-188(304)154(105(23)257)251-190(306)156(107(25)259)249-180(296)133(82-113-84-210-90-218-113)233-160(276)101(19)221-164(280)119(56-62-137(198)262)224-159(275)100(18)219-144(269)86-214-143(268)85-217-183(299)152(103(21)255)250-185(301)149(96(12)13)244-189(305)157(108(26)260)252-191(307)155(106(24)258)248-178(294)129(81-112-52-54-114(261)55-53-112)223-145(270)87-216-163(279)134(83-147(272)273)241-184(300)148(95(10)11)243-146(271)88-215-158(274)99(17)220-172(288)131(79-110-44-34-30-35-45-110)239-175(291)126(75-92(4)5)236-174(290)125(74-91(2)3)234-162(278)115(197)68-73-311-27/h29-37,42-47,52-55,84,90-108,115-136,148-157,254-261H,28,38-41,48-51,56-83,85-89,197H2,1-27H3,(H2,198,262)(H2,199,263)(H2,200,264)(H2,201,265)(H2,202,266)(H2,203,267)(H,210,218)(H,214,268)(H,215,274)(H,216,279)(H,217,299)(H,219,269)(H,220,288)(H,221,280)(H,222,289)(H,223,270)(H,224,275)(H,225,285)(H,226,283)(H,227,284)(H,228,298)(H,229,303)(H,230,302)(H,231,304)(H,232,281)(H,233,276)(H,234,278)(H,235,286)(H,236,290)(H,237,297)(H,238,282)(H,239,291)(H,240,292)(H,241,300)(H,242,277)(H,243,271)(H,244,305)(H,245,293)(H,246,287)(H,247,295)(H,248,294)(H,249,296)(H,250,301)(H,251,306)(H,252,307)(H,272,273)(H,309,310)(H4,204,205,211)(H4,206,207,212)(H4,208,209,213)/t98-,99-,100-,101-,102-,103+,104+,105+,106+,107+,108+,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-/m0/s1 |

Clave InChI |

SHFKGANKURXVMY-LCWPZEQJSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)CNC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)N |

SMILES |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)CNC(=O)CNC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(C)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCSC)N |

SMILES canónico |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)CNC(=O)CNC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(C)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCSC)N |

Otros números CAS |

157184-61-7 |

Secuencia |

MLLFAGVDGYTTVTGGAQAHTTQRFASLFTRQPQQRIQLV |

Sinónimos |

E2 glycoprotein, Hepatitis C virus envelope 2 protein, HCV envelope 2 protein, Hepatitis C virus glycoprotein E2, Hepatitis C virus |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Azane;[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B115847.png)